molecular formula C12H17NO2 B15069124 Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate CAS No. 34995-40-9

Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate

Cat. No.: B15069124
CAS No.: 34995-40-9
M. Wt: 207.27 g/mol
InChI Key: IAZOWSWWBGTDSI-UHFFFAOYSA-N
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Description

Ethyl 1,1-dimethyl-6-azaspiro[25]octa-4,7-diene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . This method ensures high yields and the formation of products with consecutive quaternary centers.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of the one-pot synthesis approach can be scaled up for industrial applications. The mild reaction conditions and high yields make it a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate involves its interaction with molecular targets through its spiro structure. This interaction can influence various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-6-acetyl-6-azaspiro[2.5]octa-4,7-diene
  • 6-Azaspiro[2.5]octa-4,7-diene-6-carboxylic acid, 2,2-dimethyl-, ethyl ester

Uniqueness

Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.

Properties

CAS No.

34995-40-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2,2-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate

InChI

InChI=1S/C12H17NO2/c1-4-15-10(14)13-7-5-12(6-8-13)9-11(12,2)3/h5-8H,4,9H2,1-3H3

InChI Key

IAZOWSWWBGTDSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2(CC2(C)C)C=C1

Origin of Product

United States

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